URB754
URB754
Reported potent and non-competitive monoacylglycerol lipase (MAGL) inhibitor (IC50 = 200 nM). Inhibits FAAH (IC50 = 32 µM) and binds weakly to the rat CB1 receptor (IC50 = 3.8 µM). Shows vasodilatory activity.
URB754 is a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), exhibiting an IC50 value of 200 nM for the recombinant rat brain enzyme. However, it does not inhibit human recombinant, rat brain, or mouse brain MAGL at concentrations up to 100 µM. There is evidence that the MAGL inhibitory activity of URB754 may be attributed to the impurity bis(methylthio)mercurane (IC50 = 11.9 nM for rat recombinant MAGL) that is found in commercial preparations. URB754 inhibits rat brain fatty acyl amide hydrolase (FAAH) with an IC50 value of 32 µM and binds weakly to the rat central cannabinoid (CB1) receptor with an IC50 value of 3.8 µM. It does not inhibit COX-1 or COX-2 at concentrations up to 100 µM. Inhibition of MAGL hydrolysis of 2-arachidonoyl glycerol (2-AG) is associated with enhanced stress-induced analgesia and may represent a novel drug target in pain and stress management.
URB754 is a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), exhibiting an IC50 value of 200 nM for the recombinant rat brain enzyme. However, it does not inhibit human recombinant, rat brain, or mouse brain MAGL at concentrations up to 100 µM. There is evidence that the MAGL inhibitory activity of URB754 may be attributed to the impurity bis(methylthio)mercurane (IC50 = 11.9 nM for rat recombinant MAGL) that is found in commercial preparations. URB754 inhibits rat brain fatty acyl amide hydrolase (FAAH) with an IC50 value of 32 µM and binds weakly to the rat central cannabinoid (CB1) receptor with an IC50 value of 3.8 µM. It does not inhibit COX-1 or COX-2 at concentrations up to 100 µM. Inhibition of MAGL hydrolysis of 2-arachidonoyl glycerol (2-AG) is associated with enhanced stress-induced analgesia and may represent a novel drug target in pain and stress management.
Brand Name:
Vulcanchem
CAS No.:
86672-58-4
VCID:
VC20772071
InChI:
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18)
SMILES:
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2
Molecular Formula:
C16H14N2O2
Molecular Weight:
266.29 g/mol
URB754
CAS No.: 86672-58-4
Cat. No.: VC20772071
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Reported potent and non-competitive monoacylglycerol lipase (MAGL) inhibitor (IC50 = 200 nM). Inhibits FAAH (IC50 = 32 µM) and binds weakly to the rat CB1 receptor (IC50 = 3.8 µM). Shows vasodilatory activity. URB754 is a potent and noncompetitive inhibitor of monoacylglycerol lipase (MAGL), exhibiting an IC50 value of 200 nM for the recombinant rat brain enzyme. However, it does not inhibit human recombinant, rat brain, or mouse brain MAGL at concentrations up to 100 µM. There is evidence that the MAGL inhibitory activity of URB754 may be attributed to the impurity bis(methylthio)mercurane (IC50 = 11.9 nM for rat recombinant MAGL) that is found in commercial preparations. URB754 inhibits rat brain fatty acyl amide hydrolase (FAAH) with an IC50 value of 32 µM and binds weakly to the rat central cannabinoid (CB1) receptor with an IC50 value of 3.8 µM. It does not inhibit COX-1 or COX-2 at concentrations up to 100 µM. Inhibition of MAGL hydrolysis of 2-arachidonoyl glycerol (2-AG) is associated with enhanced stress-induced analgesia and may represent a novel drug target in pain and stress management. |
|---|---|
| CAS No. | 86672-58-4 |
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 6-methyl-2-(4-methylanilino)-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18) |
| Standard InChI Key | GFWNGVKCDGYFKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2 |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2 |
| Appearance | Assay:>98%A crystalline solid |
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